molecular formula C10H14O B8471041 3-Decen-1-yn-5-one CAS No. 53429-42-8

3-Decen-1-yn-5-one

Cat. No. B8471041
Key on ui cas rn: 53429-42-8
M. Wt: 150.22 g/mol
InChI Key: ODTJIXHXHWIXTP-UHFFFAOYSA-N
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Patent
US04036856

Procedure details

To a solution of 3-(dimethylamino)-1-decyn-5-one (2.2 g), described in Example 39, in methanol (20 ml) p-toluenesulfonic acid (1 g) is added. The solution is allowed to stay at room temperature for 5 hr. then diluted with ether. The organic layer is washed with water, dried (MgSO4) and evaporated to dryness. Chromatographic purification of the residue on 25 g silica gel with ether-hexane (1:4) affords 3-decen-1-yn-5-one.
Quantity
2.2 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
CN(C)[CH:3]([CH2:6][C:7](=[O:13])[CH2:8][CH2:9][CH2:10][CH2:11][CH3:12])[C:4]#[CH:5]>CO.CCOCC>[CH:5]#[C:4][CH:3]=[CH:6][C:7](=[O:13])[CH2:8][CH2:9][CH2:10][CH2:11][CH3:12]

Inputs

Step One
Name
Quantity
2.2 g
Type
reactant
Smiles
CN(C(C#C)CC(CCCCC)=O)C
Step Two
Name
Quantity
20 mL
Type
solvent
Smiles
CO
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
is added
WASH
Type
WASH
Details
The organic layer is washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
evaporated to dryness
CUSTOM
Type
CUSTOM
Details
Chromatographic purification of the residue on 25 g silica gel with ether-hexane (1:4)

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
C#CC=CC(CCCCC)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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